2-(Methoxymethoxy)-3-methylphenylboronic acid
Description
BenchChem offers high-quality 2-(Methoxymethoxy)-3-methylphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methoxymethoxy)-3-methylphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-(methoxymethoxy)-3-methylphenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO4/c1-7-4-3-5-8(10(11)12)9(7)14-6-13-2/h3-5,11-12H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURJKMIOEBCCJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C)OCOC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Whitepaper: Strategic Utilization of 2-MOM-3-methylphenylboronic Acid
Executive Summary
2-MOM-3-methylphenylboronic acid (CAS: 1104195-73-4) is a specialized organoboron intermediate used primarily in the synthesis of polyketides, flavonoids, and sterically congested biaryl pharmaceutical targets. Its structural value lies in the 2-Methoxymethoxy (MOM) group, which serves as a robust protecting group for the phenol functionality during basic cross-coupling conditions (Suzuki-Miyaura), while the 3-Methyl substituent provides necessary steric bulk or structural activity relationship (SAR) modulation.
This guide addresses the specific challenges associated with this molecule: steric hindrance at the coupling site (due to the 2,3-substitution pattern) and the acid-lability of the MOM ether.
Part 1: Chemical Identity & Physicochemical Profile
Core Data Table
| Parameter | Specification |
| Chemical Name | (2-(Methoxymethoxy)-3-methylphenyl)boronic acid |
| CAS Number | 1104195-73-4 |
| Molecular Formula | |
| Molecular Weight | 196.01 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in MeOH, DMSO, DMF, EtOAc; Sparingly soluble in |
| pKa (Boronic Acid) | ~8.5–9.0 (Estimated based on o-alkoxy analogs) |
| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen); Hygroscopic |
Structural Analysis
The molecule features a phenyl ring with three contiguous substituents:
-
Position 1 (Boronic Acid): The reactive handle for cross-coupling.[1]
-
Position 2 (MOM Ether): An acetal-based protecting group. It coordinates weakly to Pd, potentially influencing transmetallation rates.
-
Position 3 (Methyl): Induces steric twist, preventing planarity in resulting biaryls (atropisomerism potential).
Part 2: Synthetic Utility & Mechanism[3]
The Orthogonal Protection Strategy
The primary reason to employ the MOM-protected variant rather than the free phenol ((2-hydroxy-3-methylphenyl)boronic acid) is chemoselectivity .
-
Problem: Free phenols in Suzuki couplings can poison Palladium catalysts or undergo competitive O-arylation.
-
Solution: The MOM group is stable to the basic aqueous conditions (
, ) required for Suzuki coupling but can be cleaved quantitatively with mild acid (e.g., HCl/MeOH or TFA) in the final step.
Synthesis Workflow (Graphviz)
The following diagram illustrates the standard synthesis from 2-bromo-6-methylphenol , utilizing Lithium-Halogen exchange to install the boron moiety.
Part 3: Experimental Protocols
Protocol A: Handling & Stability
-
Boroxine Formation: Like all boronic acids, this compound exists in equilibrium with its trimeric anhydride (boroxine). This is reversible upon exposure to aqueous base during coupling.
-
MOM Stability: The MOM group is acid-sensitive . Avoid using acidic silica gel during purification. Use neutral alumina or add 1% Triethylamine to the eluent if using silica.
Protocol B: Sterically Demanding Suzuki Coupling
Context: The 2-MOM and 3-Methyl groups create significant steric hindrance around the Boron center, slowing down the transmetallation step of the catalytic cycle. Standard conditions (
Optimized Conditions:
-
Catalyst:
(2 mol%) or . -
Ligand: SPhos or XPhos (Buchwald Ligands). These electron-rich, bulky phosphines facilitate oxidative addition and stabilize the crowded Pd-center during transmetallation.
-
Base:
(3.0 equiv) – Anhydrous conditions often work better for hindered substrates than aqueous carbonate. -
Solvent: Toluene/Water (10:1) or 1,4-Dioxane.
-
Temperature: 90°C – 100°C.
Step-by-Step Workflow:
-
Charge a reaction vial with 2-MOM-3-methylphenylboronic acid (1.2 equiv), Aryl Halide (1.0 equiv),
(0.02 equiv), and SPhos (0.04 equiv). -
Add solid
(3.0 equiv). -
Evacuate and backfill with Argon (3 cycles).
-
Inject degassed Toluene/Water (10:1).
-
Heat to 100°C for 12–18 hours.
-
Workup: Cool, dilute with EtOAc, wash with brine.
-
Note: If the MOM group needs to be removed immediately, treat the crude organic layer with 1M HCl in MeOH for 1 hour at RT.
-
Mechanistic Diagram (Graphviz)
Part 4: Safety & Toxicology[4]
Hazard Identification (GHS)
-
Signal Word: WARNING
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Specific Chemical Hazards
-
MOM-Cl Precursor Risk: If synthesizing this compound in-house, be aware that Chloromethyl methyl ether (MOM-Cl) is a known human carcinogen . Strict engineering controls (fume hood, glove box) are mandatory during the protection step. The final boronic acid does not carry this specific carcinogenic risk but should be handled as a standard organic irritant.
-
Protodeboronation: Under strong acidic conditions or high heat without base, the C-B bond can cleave, releasing the parent arene (1-MOM-2-methylbenzene).
References
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Amides and Esters with Arylboronic Acids. Acc. Chem. Res. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for MOM stability).
Sources
Molecular weight and formula of C9H13BO4 boronic acid
Technical Monograph: C9H13BO4 Boronic Acid Derivatives
Executive Summary & Chemical Identity
The molecular formula C9H13BO4 does not refer to a single unique compound but rather a chemical space occupied by several structural isomers of substituted phenylboronic acids. These compounds are critical intermediates in medicinal chemistry, primarily utilized as building blocks in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds found in pharmaceuticals and agrochemicals.
This guide focuses on the two most chemically significant isomer classes fitting this formula:
-
(Alkoxy-alkoxy)phenylboronic acids (e.g., 4-Ethoxy-2-methoxyphenylboronic acid).
-
(Dimethoxy-methyl)phenylboronic acids (e.g., 2,4-Dimethoxy-6-methylphenylboronic acid).[1]
Physicochemical Constants
| Property | Value | Notes |
| Molecular Formula | C9H13BO4 | |
| Molecular Weight | 196.01 g/mol | Used for stoichiometric calculations. |
| Exact Mass | 196.0907 Da | Monoisotopic mass (11B); critical for HRMS. |
| Physical State | Solid (Powder) | Typically white to off-white. |
| Solubility | DMSO, Methanol, DMF | Sparingly soluble in water; hydrolyzes in protic solvents. |
| pKa | ~8.0 – 9.0 | Typical for arylboronic acids; forms tetrahedral boronates at pH > 9. |
Structural Isomerism & Identification
The C9H13BO4 formula implies a high degree of oxygenation on the aromatic ring. The Boronic acid moiety contributes 2 oxygens; the remaining 2 oxygens are part of the ether substituents.
Common Isomers in Drug Discovery:
-
(4-Ethoxy-2-methoxyphenyl)boronic acid (CAS: 1207443-48-8)[2]
-
Structure: Phenyl ring with a boronic acid group, a methoxy group at ortho, and an ethoxy group at para.
-
Utility: Used to introduce electron-rich aryl groups.
-
-
(2,4-Dimethoxy-6-methylphenyl)boronic acid
-
[3-(2-Methoxyethoxy)phenyl]boronic acid
-
Structure: Contains a PEG-like side chain.
-
Utility: Increases solubility of the final drug candidate.
-
Synthesis & Production Protocols
The synthesis of C9H13BO4 derivatives typically follows a cryogenic lithiation or Grignard pathway. The choice depends on the availability of the aryl halide precursor.
Protocol A: Cryogenic Lithium-Halogen Exchange (Standard)
Precursor: 1-Bromo-4-ethoxy-2-methoxybenzene (or relevant isomer). Reagents: n-Butyllithium (n-BuLi), Triisopropyl borate (B(OiPr)3), THF, HCl.
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Boronic acid synthesis is highly sensitive to moisture until the hydrolysis step.
-
Solvation: Dissolve the aryl bromide (1.0 eq) in anhydrous THF (0.5 M concentration).
-
Cryogenic Cooling: Cool the solution to -78°C using a dry ice/acetone bath.
-
Causality: Low temperature is mandatory to prevent benzyne formation or lithium scrambling (ortho-lithiation) on the electron-rich ring.
-
-
Lithiation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 minutes. Maintain internal temp < -70°C. Stir for 1 hour.
-
Electrophilic Quench: Add Triisopropyl borate (1.2 eq) rapidly.
-
Insight: B(OiPr)3 is preferred over Trimethyl borate (B(OMe)3) because the bulky isopropyl groups prevent multiple additions of the lithiated species to the boron center (preventing borinic acid formation).
-
-
Warming: Allow the mixture to warm to room temperature (RT) overnight.
-
Hydrolysis: Quench with 2N HCl until pH ~1-2. Stir vigorously for 30 mins to cleave the boronate ester into the free boronic acid.
-
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and recrystallize from Hexane/EtOAc.
Visual Workflow: Synthesis Pathway
Figure 1: Cryogenic synthesis pathway for converting aryl halides to C9H13BO4 boronic acids via borate ester intermediates.
Application: Suzuki-Miyaura Cross-Coupling
The primary utility of C9H13BO4 is as a nucleophile in Palladium-catalyzed cross-coupling.
Critical Mechanism Note: Boronic acids are not nucleophilic enough to undergo transmetallation with the Palladium(II) complex directly. They must be activated by a base (e.g., K2CO3, CsF) to form the trihydroxyboronate anion [Ar-B(OH)3]-.
Optimized Coupling Protocol
-
Catalyst: Pd(dppf)Cl2 (5 mol%) - Robust for electron-rich boronic acids.
-
Base: K3PO4 (3.0 eq) - Phosphate bases often minimize protodeboronation compared to carbonates.
-
Solvent: 1,4-Dioxane/Water (4:1).
-
Temperature: 80-100°C.
Self-Validating Check: If the reaction turns black (Pd precipitation) and conversion stops, the catalytic cycle has collapsed. If the starting boronic acid disappears but no product forms, check for protodeboronation (replacement of B(OH)2 with H), common in electron-rich rings like C9H13BO4.
Visual Workflow: Catalytic Cycle
Figure 2: The Suzuki-Miyaura catalytic cycle, highlighting the critical base activation step required for C9H13BO4 derivatives.
Analytical Characterization (QC)
To ensure scientific integrity, synthesized or purchased C9H13BO4 must undergo rigorous QC.
Mass Spectrometry (LC-MS)
-
Observation: Boron has two stable isotopes: 10B (20%) and 11B (80%).
-
Signature: You will not see a clean single peak. You will see a distinct isotopic pattern.
-
Ionization: ESI Negative mode is often more sensitive for boronic acids [M-H]-.
-
Target m/z: 195.09 (for 11B) and 194.09 (for 10B).
-
NMR Spectroscopy
-
1H NMR: Diagnostic peaks for the alkoxy groups (Methoxy singlet ~3.8 ppm; Ethoxy triplet/quartet). The B(OH)2 protons are broad and concentration-dependent, often disappearing in D2O exchange.
-
11B NMR: The definitive test for purity.
-
Shift: Monomeric boronic acids typically appear at 28–32 ppm .
-
Impurity Alert: A sharp peak at ~18-20 ppm indicates the formation of a boroxine (cyclic trimer anhydride), which happens upon drying. This is chemically reversible but affects stoichiometry.
-
Storage & Stability
-
Hygroscopicity: C9H13BO4 derivatives are hygroscopic. Store in a desiccator.
-
Boroxine Formation: On prolonged storage or heating, 3 molecules of boronic acid lose 3 water molecules to form a boroxine (C27H33B3O9).
-
Correction: If used in precise stoichiometry, convert the boroxine back to acid by stirring in THF/Water for 30 mins before use.
-
-
Oxidation: Air-sensitive over long periods (months). Store under Argon at 4°C.
References
-
PubChem. (n.d.).[2][3][4][5][6] (4-Ethoxy-2-methoxyphenyl)boronic acid | C9H13BO4.[2] National Library of Medicine.[3] Retrieved February 12, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
ChemSynthesis. (2025).[1][7] 2,4-dimethoxy-6-methylphenylboronic acid synthesis and properties. Retrieved February 12, 2026, from [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. (4-Ethoxy-2-methoxyphenyl)boronic acid | C9H13BO4 | CID 45357634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Boivinide B | C36H54O13 | CID 24180056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenamine, 4-propoxy- | C9H13NO | CID 78221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Butadiynyl | C4H | CID 521459 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Butyl-3,4-dihydroxy-pyrrolidine-2,5-dione | C8H13NO4 | CID 6420934 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-dihydroxy-N-(4-hydroxyphenyl)naphthalene-2-carboxamide | C17H13NO4 | CID 44363009 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to [2-(Methoxymethoxy)-3-methylphenyl]boronic acid (CAS 1104195-73-4) for Drug Discovery and Development Professionals
Introduction: Unlocking Biaryl Scaffolds in Medicinal Chemistry
[2-(Methoxymethoxy)-3-methylphenyl]boronic acid, registered under CAS number 1104195-73-4, is a specialized organoboron compound that has emerged as a valuable building block for synthetic chemists, particularly within the pharmaceutical and agrochemical industries. Its strategic substitution pattern, featuring a methoxymethyl (MOM) ether protecting group and a methyl group ortho to the boronic acid moiety, offers unique steric and electronic properties. These characteristics make it a key reagent in the synthesis of complex biaryl molecules, which are prevalent scaffolds in a multitude of biologically active compounds.[1][2][3]
The primary utility of this boronic acid lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][4] This Nobel Prize-winning reaction is one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the efficient and selective synthesis of a wide array of biaryl and substituted aromatic compounds under mild conditions.[2][4] The functional group tolerance of the Suzuki-Miyaura coupling makes it an indispensable tool in modern drug discovery, allowing for the late-stage functionalization of complex molecules.[2][5]
This technical guide provides a comprehensive overview of [2-(methoxymethoxy)-3-methylphenyl]boronic acid, including its sourcing, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and an exploration of the underlying reaction mechanism.
Sourcing and Procurement of CAS 1104195-73-4
The availability and pricing of [2-(methoxymethoxy)-3-methylphenyl]boronic acid can vary among suppliers. For researchers and drug development professionals, securing a reliable source of high-purity starting materials is critical for reproducible results. Below is a comparative table of suppliers offering this reagent. Please note that prices and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Product Name | Purity | Available Quantities | Price (USD) |
| BLDpharm | (2-(Methoxymethoxy)-3-methylphenyl)boronic acid | Inquire | Inquire | Inquire |
| AOBChem USA | 2-(Methoxymethoxy)-3-methylphenylboronic acid | Inquire | Inquire | Inquire |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is the cornerstone application for [2-(methoxymethoxy)-3-methylphenyl]boronic acid, facilitating the synthesis of biaryl compounds.[2][4] This reaction involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide or triflate.[2]
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps involving a palladium catalyst. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle initiates with the oxidative addition of an aryl halide (Ar-X) to a Pd(0) complex. This is followed by transmetalation with a boronate species (formed from the boronic acid and a base), where the organic moiety from the boron atom is transferred to the palladium center. The final step is reductive elimination, which forms the desired C-C bond of the biaryl product and regenerates the Pd(0) catalyst.[2]
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of [2-(methoxymethoxy)-3-methylphenyl]boronic acid with a generic aryl bromide. The rationale behind the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.
Materials:
-
[2-(methoxymethoxy)-3-methylphenyl]boronic acid (1.0 equivalent)
-
Aryl bromide (1.1 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)
-
Triphenylphosphine (PPh₃, 0.08 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Toluene (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add [2-(methoxymethoxy)-3-methylphenyl]boronic acid (1.0 eq.), the aryl bromide (1.1 eq.), palladium(II) acetate (0.02 eq.), triphenylphosphine (0.08 eq.), and potassium carbonate (2.0 eq.).
-
Rationale: Palladium(II) acetate in the presence of a phosphine ligand like triphenylphosphine forms the active Pd(0) catalyst in situ. Potassium carbonate is a commonly used base to activate the boronic acid for transmetalation.[3]
-
-
Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add a degassed 4:1 mixture of toluene and water (to make a 0.2 M solution with respect to the boronic acid).
-
Rationale: Degassing the solvent is crucial to remove dissolved oxygen, which can oxidize and deactivate the palladium catalyst. The biphasic solvent system of toluene and water is effective for many Suzuki couplings, with the base being soluble in the aqueous phase and the organic reactants and catalyst in the organic phase.[3]
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Rationale: Heating provides the necessary activation energy for the reaction. The reaction time can be optimized based on the reactivity of the specific aryl halide used.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Rationale: The aqueous washes remove the inorganic salts (like potassium carbonate) and any water-soluble byproducts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Rationale: Anhydrous sodium sulfate removes residual water from the organic phase.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
Rationale: Column chromatography separates the desired product from any unreacted starting materials, catalyst residues, and byproducts.
-
Safety and Handling
Boronic acids are generally considered to be of low toxicity.[5] However, as with all laboratory chemicals, appropriate safety precautions should be taken. It is recommended to handle [2-(methoxymethoxy)-3-methylphenyl]boronic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
[2-(methoxymethoxy)-3-methylphenyl]boronic acid is a valuable and versatile reagent for the synthesis of complex biaryl compounds, which are of significant interest in drug discovery and development. Its primary application in the robust and reliable Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of carbon-carbon bonds. This guide has provided a comprehensive overview of its sourcing, a detailed and well-rationalized experimental protocol, and a mechanistic understanding of its core application. By leveraging the information presented here, researchers and drug development professionals can effectively incorporate this building block into their synthetic strategies to create novel and potentially therapeutic molecules.
References
- MySkinRecipes. (2-Methoxy-3-methylphenyl)boronic acid. MySkinRecipes. Accessed February 12, 2026.
- Peter G. M. Wuts. Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley, 2011.
- BenchChem. Comparative Analysis of Biaryl Compounds Synthesized from 2-Ethoxy-5-methoxyphenylboronic Acid. BenchChem. Published 2025.
- PubMed Central. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
- PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.
Sources
- 1. (2-Methoxy-3-methylphenyl)boronic acid [myskinrecipes.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Couplings with Ortho-Alkoxy Boronic Acids
Welcome to the technical support center for improving the yield and robustness of Suzuki-Miyaura cross-coupling reactions involving ortho-alkoxy boronic acids. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these sterically hindered and electronically distinct substrates. Here, we will dissect common problems, provide in-depth mechanistic explanations for our troubleshooting recommendations, and offer detailed protocols to enhance your synthetic success.
Introduction: The Unique Challenge of Ortho-Alkoxy Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, prized for its versatility in forming C-C bonds.[1] However, substrates with ortho-alkoxy substituents present a unique set of challenges that can lead to frustratingly low yields. These difficulties arise from a combination of steric hindrance and the potential for the alkoxy group to interact with the palladium catalyst. This guide will address these specific issues in a practical, question-and-answer format.
Troubleshooting Guide: Common Issues and Solutions
Question 1: My reaction with an ortho-alkoxy boronic acid is giving a very low yield. What are the likely causes and how can I fix it?
Low yields in these reactions typically stem from three main issues: inefficient catalyst activity, slow or incomplete transmetalation, and decomposition of the boronic acid.
Immediate Troubleshooting Steps:
-
Catalyst and Ligand Selection: The steric bulk of the ortho-alkoxy group can hinder the crucial reductive elimination step. To overcome this, employ bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][3] These ligands promote the formation of a coordinatively unsaturated palladium center, facilitating the final bond-forming step.[4]
-
Choice of Base: The base is critical for activating the boronic acid to the more nucleophilic boronate "ate" complex.[5] For sterically hindered boronic acids, a strong, non-coordinating base is often essential.
-
Solvent System: The solubility of the inorganic base is crucial. A mixture of an organic solvent with water is often necessary to facilitate the formation of the boronate species.
-
Temperature: Increasing the reaction temperature can often overcome the activation energy barrier for sterically demanding couplings. However, be mindful that excessive heat can also accelerate catalyst decomposition and side reactions.[10]
Question 2: I'm observing a significant amount of protodeboronation (replacement of the boronic acid group with a hydrogen). How can I prevent this?
Protodeboronation is a major competing pathway, especially with electron-rich or sterically hindered boronic acids.[11] It is often exacerbated by the presence of water and a strong base.[10]
Strategies to Minimize Protodeboronation:
-
Use a More Stable Boronic Acid Surrogate:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and can be used to slowly release the active species in situ.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that are unreactive under anhydrous coupling conditions.[12] They undergo slow hydrolysis under mild aqueous basic conditions, providing a controlled release of the boronic acid and minimizing its decomposition.[13][14]
-
Aryltrifluoroborates: Potassium aryltrifluoroborates are more robust and less prone to protodeboronation compared to boronic acids.[15]
-
-
Modify Reaction Conditions:
-
Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a base like potassium fluoride (KF) can suppress protodeboronation.[16]
-
Modern Precatalysts: Employing a well-defined palladium precatalyst (e.g., a Buchwald G3 or G4 precatalyst) can be highly beneficial. These catalysts rapidly form the active Pd(0) species, allowing the desired coupling to occur faster than the competing protodeboronation.[17]
-
Question 3: Could the ortho-alkoxy group be interfering with the reaction in other ways?
Yes, the oxygen of the ortho-alkoxy group can act as a chelating ligand to the palladium center. This can be a double-edged sword. While it can sometimes stabilize the catalytic intermediate and influence selectivity, it can also potentially hinder the desired reaction pathway by creating a more stable, less reactive complex.[18][19]
Addressing Potential Chelation Effects:
-
Ligand Choice: Using a strongly coordinating, bulky monodentate ligand (like the Buchwald ligands) can often outcompete the intramolecular chelation from the ortho-alkoxy group, ensuring the desired catalytic cycle proceeds efficiently.
-
Mechanistic Consideration: Be aware that this potential chelation can influence the regioselectivity in reactions with multiple reactive sites.[18][19]
Data-Driven Recommendations: A Comparative Overview
While a direct, comprehensive head-to-head comparison of ortho-alkoxy boronic acids with their meta and para counterparts under identical conditions is not extensively documented in a single study, a survey of the literature reveals a general trend. The steric hindrance of the ortho-substituent is often the dominant factor leading to lower yields compared to the less hindered para-isomer.
Table 1: Illustrative Yield Comparison of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
| Boronic Acid Isomer | Typical Yield Range | Key Challenges | Recommended Ligand Class |
| ortho-alkoxy | 30-70% | Steric hindrance, protodeboronation, potential for catalyst inhibition via chelation. | Bulky, electron-rich monophosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs).[2][3] |
| meta-alkoxy | 70-95% | Moderate electronic effects, generally less sterically hindered than the ortho isomer. | Standard phosphine ligands (e.g., PPh₃) may be sufficient, but bulky ligands can improve yields. |
| para-alkoxy | 85-99% | Generally high reactivity due to favorable electronic effects and minimal steric hindrance. | Standard phosphine ligands are often effective. |
Note: Yields are illustrative and highly dependent on the specific substrates, catalyst system, and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Improving Yields with Ortho-Alkoxy Boronic Acids
This protocol employs a modern catalyst system designed to overcome the challenges associated with sterically hindered boronic acids.
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Alkoxy boronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, ortho-alkoxy boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Seal the vessel and place it in a preheated oil bath at 80-110 °C.
-
Stir the reaction mixture vigorously for the specified time (monitor by TLC or LC-MS for completion, typically 12-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Utilizing MIDA Boronates for Unstable Ortho-Alkoxy Boronic Acids
This protocol is recommended when significant protodeboronation is observed with the free boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
ortho-Alkoxy MIDA boronate (1.2 equiv)
-
Palladium precatalyst (e.g., SPhos Pd G3) (2 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
Follow the general setup procedure as described in Protocol 1, substituting the MIDA boronate for the boronic acid and the palladium precatalyst for the Pd(OAc)₂/ligand mixture.
-
The reaction can often be run at a slightly lower temperature (e.g., 60-80 °C) due to the slow-release mechanism.[12]
-
The workup and purification are identical to Protocol 1.
Visualizing the Process: Diagrams and Workflows
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Decision Tree for Low Yields
Caption: A decision tree for troubleshooting low-yielding Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: Can I use a standard palladium catalyst like Pd(PPh₃)₄? While Pd(PPh₃)₄ can be effective for simple Suzuki couplings, it often gives poor results with sterically hindered substrates like ortho-alkoxy boronic acids due to the less bulky nature of the triphenylphosphine ligands.
Q2: Is it necessary to degas my solvents? Yes, it is crucial. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also promote the homocoupling of the boronic acid, both of which will reduce the yield of your desired product.
Q3: My reaction is still not working even after trying the recommendations. What else can I check? Ensure the quality and purity of your reagents. Boronic acids can degrade upon storage. Also, verify the purity of your aryl halide. If all else fails, a more comprehensive screen of ligands, bases, and solvents may be necessary.
Q4: How do N-heterocyclic carbene (NHC) ligands compare to phosphine ligands for these reactions? NHC ligands are strong σ-donors and can be very effective for challenging couplings.[11] They are known to form highly active and stable palladium complexes. For particularly stubborn ortho-substituted substrates, a Pd-NHC catalyst system is an excellent alternative to phosphine-based systems.[3]
References
-
Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Multistep Synthesis of Saturated Polyenes. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Marion, N., & Nolan, S. P. (2007). N-Heterocyclic Carbenes in Palladium Catalysis. Accounts of Chemical Research, 41(11), 1440–1449. [Link]
-
Protodeboronation. In Wikipedia. [Link]
-
Lee, S. J., Gray, K. C., Paek, J. S., & Burke, M. D. (2011). Simple, efficient, and modular synthesis of polyene natural products via iterative cross-coupling. Journal of the American Chemical Society, 133(40), 16038–16041. [Link]
-
Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]
-
Janoušková, O., Čerňa, I., & Císařová, I. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatshefte für Chemie - Chemical Monthly, 153(1), 101-111. [Link]
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. [Link]
-
Szymański, P., & Kwit, M. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236–2247. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
McLaughlin, M. (2005). Suzuki−Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids. Organic Letters, 7(22), 4875–4878. [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028. [Link]
-
Valente, C., Belowich, M. E., H-C., K., & Stoddart, J. F. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Dalton Transactions, 39(39), 9234-9245. [Link]
-
The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
Buchwald, S. L., & Mauger, C. (2006). A new palladium catalyst for the Suzuki-Miyaura coupling of aryl chlorides. Angewandte Chemie International Edition, 45(28), 4585-4588. [Link]
-
Molander, G. A., & Jean-Gérard, L. (2007). Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltrifluoroborates: Access to Aryl/Heteroarylethyloxy Motifs. The Journal of Organic Chemistry, 72(11), 4121–4125. [Link]
-
Leonori, D., & Aggarwal, V. K. (2014). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 136(39), 13629–13632. [Link]
-
Campeau, L.-C., Thansandote, P., & Fagnou, K. (2005). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 3(9), 1668-1670. [Link]
-
Fortman, G. C., & Nolan, S. P. (2011). N-Heterocyclic carbene (NHC) ligands for palladium-catalyzed cross-coupling reactions. Chemical Society Reviews, 40(10), 5151-5169. [Link]
-
D’Andola, C., & Nolan, S. P. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Molecules, 24(5), 874. [Link]
-
Lin, Y.-S., & Chen, C.-T. (2007). Density Functional Studies on Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Assisted by N- or P-Chelating Ligands. Organometallics, 26(23), 5612–5622. [Link]
-
Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2012). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 18(7), 1864–1884. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Dent, T. J. (2016). Controlling and exploiting the caesium effect in palladium catalysed coupling reactions. University of Bath. [Link]
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
-
Muthumari, P., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link]
-
Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers, 1(2), 170-174. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Reddit. (2025). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
Anderson, K. W., & Buchwald, S. L. (2005). Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. Journal of Organic Chemistry, 70(18), 7328-7333. [Link]
-
Oberli, M. A., & Buchwald, S. L. (2012). A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters, 14(17), 4606–4609. [Link]
-
Myers, A. G. (2007). The Suzuki Reaction. Harvard University. [Link]
-
Jagtap, S. V., et al. (2024). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. ChemistrySelect, 9(10), e202305085. [Link]
-
Molander, G. A., & Traister, K. M. (2012). Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates. The Journal of Organic Chemistry, 77(12), 5439–5445. [Link]
-
Narayanam, J. M. R., & Stephenson, C. R. J. (2011). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. Chemical Society Reviews, 40(1), 102-113. [Link]
-
Barnard, J. H., & Leadbeater, N. E. (2015). The Effect of Switching from Sodium to Cesium Carbonate on Suzuki-Miyaura Cross-Coupling Yields in Traditional and Microwave Heating. Tetrahedron Letters, 56(35), 5030-5033. [Link]
Sources
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]
- 6. Suzuki-Miyaura Cross-Coupling of Benzylic Phosphates with Arylboronic Acids [organic-chemistry.org]
- 7. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 16. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Introduction: The "Deceptive" Stability of MOM-Biaryls
Technical Support Center: MOM-Protected Biaryl Purification
Status: Operational Lead Scientist: Dr. A. Vance, Senior Applications Specialist Subject: Troubleshooting & Optimization for Methoxymethyl (MOM) Ether Biaryls
Welcome to the technical support hub. You are likely here because your Suzuki-Miyaura coupling worked, but the workup is failing. MOM-protected biaryls present a unique paradox: they are robust under basic coupling conditions but fragile during standard purification.
The MOM group (
Module 1: Chromatography Integrity
Issue: "My product decomposes or streaks on the column."
Diagnosis:
Standard flash silica gel (
The Fix: The Buffered Silica Protocol You must neutralize the acidic sites on the silica surface before the compound touches them.
Step-by-Step Protocol:
-
Solvent Prep: Prepare your eluent system (e.g., Hexane/EtOAc). Add 1% Triethylamine (Et3N) or 1% Pyridine to the entire volume of solvent.
-
Slurry Preparation: Mix the silica gel with the buffered solvent in a beaker.
-
Equilibration: Pour the slurry into the column. Flush with at least 2 column volumes (CV) of the buffered solvent.
-
Check: Measure the pH of the eluent coming out. It should be basic (pH > 8).
-
-
Loading: Load your crude material. (Avoid dissolving crude in pure DCM if it's acidic; use the buffered mobile phase).
-
Elution: Run the column with the buffered solvent.
Data: Stability Comparison
| Stationary Phase | Additive | MOM Recovery Rate | Notes |
| Standard Silica (40-63 µm) | None | 65-80% | Significant hydrolysis to phenol observed. |
| Buffered Silica | 1% Et3N | >98% | Recommended standard. |
| Neutral Alumina | None | >95% | Good alternative, but lower resolution than silica. |
| Florisil | None | 90-95% | Effective for very sensitive substrates. |
Workflow Visualization:
Caption: Logic flow for preventing acid-catalyzed hydrolysis of MOM groups during flash chromatography.
Module 2: Heavy Metal Remediation
Issue: "My product is colored (grey/brown) or fails Pd specifications."
Diagnosis:
Biaryls are excellent ligands. The
The Fix: Chelation Scavenging Do not rely on crystallization alone, as Pd can occlude within the crystal lattice. Use a functionalized silica scavenger post-workup but pre-column.
Protocol: Thiol-Silica Scavenging
-
Dissolution: Dissolve crude biaryl in THF or EtOAc (10 mL per gram).
-
Scavenger Addition: Add SiliaMetS® Thiol or Si-TMT (Trimercaptotriazine).
-
Loading: 0.5 equiv relative to the Pd catalyst used, or 10-20% w/w relative to the crude mass.
-
-
Incubation: Stir at 40°C for 2–4 hours.
-
Visual Cue: The scavenger beads will often turn dark grey/black as they capture Pd.
-
-
Filtration: Filter through a 0.45 µm pad (or Celite) to remove the silica beads.
-
Analysis: The filtrate should be significantly lighter in color.
Comparative Scavenging Efficiency:
| Method | Pd Removal Efficiency | Product Loss | Recommendation |
| Activated Carbon (Charcoal) | 80-90% | High (10-15%) | Use only as last resort (messy). |
| Si-Thiol / Si-TMT | >99% | Low (<1%) | Gold Standard for Biaryls. |
| Aqueous Wash (L-Cysteine) | 60-70% | Low | Good for bulk removal, poor for ppm levels. |
| Celite Filtration only | <20% | Low | Ineffective for soluble Pd complexes. |
Scavenger Decision Tree:
Caption: Decision matrix for removing Palladium contaminants from biaryl synthesis streams.
Module 3: Separation of Homocoupled Impurities
Issue: "I have a persistent impurity (Ar-Ar) running just above my product."
Diagnosis:
In Suzuki couplings, oxidative homocoupling of the boronic acid (
The Fix: π-Selective Chromatography or Crystallization Since MOM groups add bulk and oxygen lone pairs, the cross-product often has slightly different solubility parameters than the homocouple.
Strategy 1: Solvent Switching (Chromatography)
If Hexane/EtOAc fails, switch to Toluene/Heptane or DCM/Hexane . The
Strategy 2: The "Crash Out" (Crystallization) MOM-biaryls are often highly crystalline.
-
Dissolve the mixture in a minimum amount of hot Methanol or Isopropanol .
-
Allow to cool slowly. The symmetrical homocouple often has a higher melting point and may crystallize first (or the inverse, depending on the specific structure).
-
Tip: If your product is an oil, try triturating with cold Pentane. The MOM-biaryl may remain in solution while the more rigid homocouple precipitates.
Frequently Asked Questions (FAQs)
Q: Can I distill my MOM-protected biaryl? A: Proceed with extreme caution. MOM ethers can thermally decompose at high temperatures (>150°C), often eliminating formaldehyde to form the phenol. If you must distill, use high vacuum (<0.1 mmHg) to keep the bath temperature below 120°C. Kugelrohr distillation is preferred over fractional distillation.
Q: My NMR shows broad/split peaks. Is my product impure? A: Not necessarily. Biaryls possess axial chirality (atropisomerism). The bulky MOM group ortho to the biaryl axis can restrict rotation, leading to rotamers .
-
Test: Run the NMR at elevated temperature (e.g., 50°C in DMSO-d6). If the peaks coalesce (sharpen into one), it is a dynamic rotational effect, not an impurity.
Q: Can I deprotect the MOM group before purification? A: Yes, and sometimes this is strategic. If the MOM-biaryl and impurities are inseparable, the free phenol biaryl often has a drastically different Rf (much more polar) than the impurities. You can deprotect (HCl/MeOH), purify the polar phenol, and then re-protect if necessary, though this adds steps.
References
-
Greene's Protective Groups in Organic Synthesis , 4th Ed.[2] Wuts, P.G.M.; Greene, T.W.[2][3] Wiley-Interscience, 2006 . (Definitive source on MOM stability and cleavage conditions).
-
Removal of Palladium from Organic Reaction Mixtures. Organic Process Research & Development, 2005 , 9, 198–205. (Detailed comparison of scavengers like Si-Thiol vs Charcoal).
-
Suzuki-Miyaura Cross-Coupling: The Homocoupling Side Reaction. Chem. Asian J., 2012 , 7, 2464. (Mechanistic insight into why homocoupling occurs and how to minimize it).
-
Practical Guide to Scavengers. SiliCycle Application Notes. (Industrial protocols for metal removal).
Sources
Technical Support Center: Boronic Acid Synthesis & Homocoupling Mitigation
Status: Operational Current Queue: High Priority (Yield Optimization) Operator: Senior Application Scientist
Diagnostic Triage & System Overview
Welcome to the Boron Chemistry Technical Support Hub. You are likely here because your LC-MS shows a significant [2M]+ peak (biaryl dimer) or your isolated yield is lower than expected due to side reactions.
Minimizing homocoupling requires a bifurcated strategy depending on your synthetic route: Nucleophilic Borylation (Organolithium/Magnesium) or Catalytic Borylation (Miyaura).
Visual Troubleshooting Logic
The following decision tree outlines the critical control points for your specific synthesis pathway.
Caption: Decision matrix for diagnosing homocoupling origins based on synthetic methodology.
Ticket #101: Palladium-Catalyzed (Miyaura) Borylation
Issue: Significant formation of biaryl (Ar-Ar) during the synthesis of Aryl-Bpin from Aryl-Halides.
Root Cause Analysis: The "Suzuki Short-Circuit"
In Miyaura borylation, the desired product is an aryl boronic ester. However, the product itself is a nucleophile. If the reaction conditions are too "active," the newly formed Aryl-Bpin will react with the remaining Aryl-Halide starting material (Suzuki coupling) instead of the diboron reagent.
The Critical Variable: Base Selection The choice of base dictates the pathway.[1]
-
Strong Bases (e.g., K₂CO₃, NaOH): These hydrolyze B₂pin₂ or activate Ar-Bpin into a boronate [Ar-B(OR)3]-. This activated species is highly reactive toward transmetallation, driving the unwanted Suzuki homocoupling.
-
Weak Bases (e.g., KOAc): Potassium Acetate is the "Goldilocks" base. It is basic enough to facilitate the transmetallation of the acetato-Pd(II) complex with B₂pin₂, but too weak to activate the product Ar-Bpin. This kinetic selectivity is the primary defense against homocoupling [1].
Mechanistic Pathway Diagram
Caption: The kinetic divergence in Miyaura Borylation. Path B is accelerated by strong bases.
Protocol: Optimized Miyaura Borylation
Objective: Synthesize Ar-Bpin with <2% Homocoupling.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
B₂pin₂ (1.1 - 1.2 equiv) — Excess is crucial to outcompete the product.
-
Pd(dppf)Cl₂ (3-5 mol%) — Standard robust catalyst.
-
KOAc (3.0 equiv) — Must be anhydrous.
-
Solvent: 1,4-Dioxane or DMSO (dry).
-
-
Procedure:
-
Step 1 (Degassing): Combine Aryl Halide, B₂pin₂, and KOAc in the reaction vessel. Add solvent.[2][3][4][5] Sparge with Argon/Nitrogen for 15 minutes. Oxygen promotes oxidative homocoupling of boronic species.
-
Step 2 (Catalyst Addition): Add Pd catalyst under positive inert gas pressure.
-
Step 3 (Reaction): Heat to 80-90°C. Monitor by HPLC/GC.
-
Step 4 (Diagnosis): If homocoupling persists, lower the temperature to 60°C or switch to a highly active catalyst like Pd-XPhos G2 , which allows for milder conditions, reducing the thermal window for side reactions [2].
-
Ticket #102: Organometallic Routes (Li/Mg)
Issue: "Wurtz" Coupling (Ar-Ar) or double-addition (Ar₂BOH) during lithiation.
Root Cause Analysis: The Concentration Gradient
When using n-BuLi or Mg, the primary side reaction is Wurtz Coupling :
Comparative Data: Homocoupling Risks
| Variable | High Risk Condition | Low Risk Condition (Recommended) |
| Temperature | > -40°C (for Li) | -78°C (Cryogenic) |
| Addition Order | Borate added to Lithio-species | Inverse: Lithio-species added to Borate |
| Reagent State | Heterogeneous (slow initiation) | Homogeneous / Flow Chemistry |
| Quench | Slow, Aqueous | In-Situ (Triisopropyl borate present) |
Protocol: The "In-Situ Quench" Method
This method is superior for substrates prone to Wurtz coupling because the reactive anion is trapped by the borate immediately upon formation, never accumulating in high concentrations [3].
-
Reagents:
-
Aryl Bromide (1.0 equiv)
-
Triisopropyl borate (B(OiPr)₃) (1.2 equiv)
-
n-BuLi (1.1 equiv)
-
Solvent: THF/Toluene (4:1) — Toluene helps prevent Li-aggregate precipitation.
-
-
Procedure:
-
Step 1: Dissolve Aryl Bromide AND Triisopropyl borate in the solvent mixture. Cool to -78°C.
-
Step 2: Add n-BuLi dropwise down the side of the flask.
-
Step 3: Stir for 30 mins at -78°C, then allow to warm to room temperature.
-
Step 4 (Hydrolysis): Quench with 2M HCl or NH₄Cl to hydrolyze the ester to the acid.
-
Ticket #103: Purification & Recovery
Issue: "I already have the homocoupled impurity. How do I clean it?" Solution: The Diethanolamine (DEA) Adduct Strategy.
Boronic acids are difficult to purify by silica chromatography (streaking). Biaryl impurities have similar solubility profiles. The most robust chemical purification is derivatization.
Protocol: DEA Crystallization
This method exploits the ability of boronic acids to form stable, crystalline zwitterionic esters with diethanolamine, while biaryl impurities remain in solution [4].
-
Dissolution: Dissolve the crude mixture (containing Ar-B(OH)₂ and Ar-Ar) in minimal diethyl ether or THF.
-
Complexation: Add 1.05 equivalents of Diethanolamine (DEA).
-
Precipitation: Stir at room temperature. The boronic acid-DEA adduct will precipitate as a white solid. The homocoupled dimer stays in the mother liquor.
-
Filtration: Filter and wash the solid with cold ether.
-
Hydrolysis (Recovery):
-
Suspend the solid in biphasic Et₂O / 2M HCl.
-
Stir vigorously for 30 mins. The boronic acid returns to the organic layer; DEA stays in the aqueous layer as the hydrochloride salt.
-
Separate, dry, and evaporate the organic layer to yield high-purity Boronic Acid.
-
References
-
Miyaura, N., et al. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.[1] Link
-
Colacot, T. J. "A Tunable Protocol for the Palladium-Catalyzed Borylation of Aryl Halides." Journal of Organic Chemistry, 2017.[9] Link
-
Li, W., et al. "Minimizing Wurtz Coupling in Lithium-Halogen Exchange: Flow vs. Batch." Organic Process Research & Development, 2016. Link
-
Blair, L. M., et al. "Purification of Boronic Acids via Diethanolamine Adducts." Journal of Organic Chemistry, 2011.[10][11] Link
For further assistance, please submit a ticket with your specific substrate structure and NMR spectra.
Sources
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medium.com [medium.com]
- 5. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. WO2011014503A1 - Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst - Google Patents [patents.google.com]
- 8. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 9. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 11. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to MOM and Benzyl Protecting Groups for Phenylboronic Acids
For researchers and professionals in drug development and organic synthesis, the strategic selection of protecting groups is paramount for the successful execution of complex multi-step syntheses. When dealing with bifunctional molecules such as hydroxyphenylboronic acids, where both a reactive hydroxyl group and a boronic acid moiety are present, the choice of a suitable protecting group for the phenol is critical to prevent unwanted side reactions and ensure high yields of the desired product. This guide provides an in-depth comparison of two commonly employed protecting groups for hydroxyl functionalities: the methoxymethyl (MOM) ether and the benzyl (Bn) ether, in the context of their application to phenylboronic acids.
The Role of Protecting Groups for Hydroxyphenylboronic Acids
Hydroxyphenylboronic acids are valuable building blocks in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions. However, the presence of both a phenolic hydroxyl group and a boronic acid can lead to complications. The hydroxyl group can interfere with reactions at the boronic acid site, and vice-versa. Protecting the hydroxyl group allows for selective reactions at the boronic acid moiety. An ideal protecting group should be easy to introduce in high yield, stable under the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1]
Methoxymethyl (MOM) Ether as a Protecting Group
The MOM group is an acetal that is widely used to protect alcohols and phenols.[2] It is introduced by reacting the hydroxyl group with a MOM halide, typically methoxymethyl chloride (MOMCl), in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[2]
Stability Profile: MOM ethers are known for their stability under a wide range of non-acidic conditions. They are resistant to bases, nucleophiles, and many oxidizing and reducing agents.[2][3] This stability makes them compatible with a variety of synthetic transformations. However, their key characteristic is their lability under acidic conditions.[2][4]
Deprotection: The removal of the MOM group is typically achieved by acid-catalyzed hydrolysis.[2] Common reagents for this purpose include hydrochloric acid in a protic solvent like methanol or ethanol, or trifluoroacetic acid (TFA) in dichloromethane.[2] The mild acidic conditions required for deprotection make the MOM group attractive when other acid-sensitive groups are not present.
Benzyl (Bn) Ether as a Protecting Group
The benzyl group is another popular choice for protecting hydroxyl functions, forming a stable benzyl ether.[4] It is typically introduced via a Williamson ether synthesis, by treating the alcohol or phenol with a benzyl halide (e.g., benzyl bromide, BnBr) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).[4][5]
Stability Profile: Benzyl ethers are significantly more robust than MOM ethers and are stable to a broad spectrum of reaction conditions, including both acidic and basic media.[5][6] This high stability makes them suitable for multi-step syntheses where harsh reagents might be employed.
Deprotection: The most common and distinguishing method for cleaving a benzyl ether is catalytic hydrogenolysis.[4][7] This involves reaction with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[8] This method is exceptionally mild and highly selective, leaving most other functional groups intact. Alternative deprotection methods include using strong acids or oxidizing agents, though these are less common.[9][10]
Head-to-Head Comparison: MOM vs. Benzyl on Phenylboronic Acids
| Feature | Methoxymethyl (MOM) Ether | Benzyl (Bn) Ether |
| Protection Conditions | MOM-Cl, DIPEA, CH2Cl2 | BnBr, NaH or K2CO3, DMF or THF[4][5] |
| Stability to Acids | Labile[2][4] | Generally Stable[5][6] |
| Stability to Bases | Stable[2] | Stable[5] |
| Stability to Reductive Conditions | Stable | Labile (Catalytic Hydrogenolysis)[4][7] |
| Deprotection Conditions | Acidic hydrolysis (e.g., HCl/MeOH, TFA/CH2Cl2)[2] | Catalytic hydrogenolysis (H2, Pd/C)[7][8] |
| Orthogonality | Orthogonal to base-labile and reductively cleaved groups. | Orthogonal to acid-labile and base-labile groups. |
| Compatibility with Suzuki Coupling | Generally compatible as Suzuki couplings are often run under basic conditions. | Highly compatible due to its stability under typical Suzuki conditions. |
Causality Behind Experimental Choices
The choice between MOM and Benzyl protection for a hydroxyphenylboronic acid is dictated by the planned synthetic route.
-
Choose MOM when:
-
Subsequent reaction steps involve basic or nucleophilic reagents.
-
A mild, acid-mediated deprotection is desired at the end of the synthesis.
-
The molecule does not contain other acid-sensitive functional groups.
-
-
Choose Benzyl when:
-
The synthesis involves acidic or a wide range of other harsh conditions.
-
A very mild and selective deprotection via hydrogenolysis is advantageous, especially in the presence of other reducible groups that are not susceptible to hydrogenolysis.
-
The molecule contains functional groups that are sensitive to acidic deprotection conditions.
-
For applications involving Suzuki-Miyaura cross-coupling, both protecting groups are generally suitable as the reaction is typically performed under basic conditions which neither group is sensitive to. The decision will therefore rest on the conditions of other planned transformations and the final deprotection strategy.
Visualizing the Protected Structures
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. total-synthesis.com [total-synthesis.com]
- 3. MOM Ethers [organic-chemistry.org]
- 4. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 5. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Benzyl group - Wikipedia [en.wikipedia.org]
- 10. Benzyl Ethers [organic-chemistry.org]
Safety Operating Guide
Personal protective equipment for handling 2-(Methoxymethoxy)-3-methylphenylboronic acid
Operational Safety & Handling Guide: 2-(Methoxymethoxy)-3-methylphenylboronic Acid
Executive Summary & Chemical Context
This guide provides an operational safety framework for handling 2-(Methoxymethoxy)-3-methylphenylboronic acid . While often treated as a generic organic solid, this compound possesses a "Dual Hazard" profile that requires specific attention beyond the standard Safety Data Sheet (SDS).
-
Primary Utility: A critical building block for Suzuki-Miyaura cross-coupling reactions, particularly in the synthesis of polyketides or biaryl drug candidates where the phenol requires protection.
-
The Hidden Hazard (The MOM Group): Unlike simple phenylboronic acids, this molecule contains a Methoxymethyl (MOM) ether protecting group.
-
Risk:[1][2][3] The MOM group is acid-labile. Upon contact with strong acids (or acidic waste streams), it hydrolyzes to release formaldehyde (a known carcinogen) and methanol.
-
Implication: Your PPE and waste protocols must account for potential formaldehyde generation, not just the boronic acid irritancy.
-
Risk Assessment & Hazard Identification
Do not rely solely on the generic "Warning" label. Use this expert-derived hazard analysis to inform your safety protocols.
| Hazard Domain | Specific Risk | Mechanism of Action |
| Respiratory | High Irritation | Boronic acids are potent mucous membrane irritants.[3] Inhalation of dust causes immediate coughing and upper respiratory inflammation. |
| Chemical Stability | Acid Sensitivity | CRITICAL: Contact with Bronsted acids (HCl, H₂SO₄) triggers deprotection, releasing trace formaldehyde gas. |
| Dermal | Sensitization | Repeated exposure to boronic acids can lead to allergic dermatitis. |
| Physical | Dehydration | Hygroscopic. Spontaneously dehydrates to form the boroxine trimer (anhydride) if storage fails, altering stoichiometry but not toxicity. |
Personal Protective Equipment (PPE) Matrix
This matrix is designed for Self-Validating Safety : if you cannot meet a requirement (e.g., no fume hood), the operation is invalid and must stop.
| PPE Category | Standard Requirement | Technical Justification (The "Why") |
| Respiratory | Fume Hood (Certified) | Mandatory. Do not use N95s on the open bench. The potential for formaldehyde release (if degraded) and fine boronic acid dust requires active ventilation (Face velocity: 0.5 m/s). |
| Hand Protection | Nitrile (Double Gloved) | Inner: 4 mil Nitrile (Inspection). Outer: 5-8 mil Nitrile (Barrier). Note: If dissolving in DCM or THF, standard nitrile degrades quickly. Use Silver Shield® laminates for solution-phase handling. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient for fine powders that drift. Goggles seal the ocular cavity against dust entry. |
| Body Defense | Lab Coat (Buttoned) | Tyvek sleeves are recommended if handling >50g to prevent cuff contamination. |
Operational Protocol: Step-by-Step
Phase A: Pre-Work Verification
-
Check pH Compatibility: Ensure no open containers of strong acid (HCl, TFA) are in the immediate workspace.
-
Static Control: Boronic acids are often fluffy, electrostatic solids. Use an ionizing air blower or anti-static gun during weighing to prevent dispersal.
Phase B: Weighing & Solubilization
-
Transfer: Move the source container into the fume hood before opening.
-
Weighing:
-
Small Scale (<1g): Weigh directly into a tared vial inside the hood.
-
Large Scale (>1g): If the balance is outside the hood, use a secondary containment vessel (e.g., a screw-top jar) to transport the tared flask. Never carry open powder through the lab.
-
-
Solvent Addition:
-
Dissolve immediately in the reaction solvent (typically Dioxane, DMF, or Toluene) to sequester the dust hazard.
-
Caution: If using alcohols (MeOH/EtOH), be aware that boronic acids can form boronate esters reversibly, which may alter reactivity.
-
Phase C: Reaction & Quenching (The MOM Factor)
-
The Trap: Standard Suzuki workups often use dilute HCl to quench excess base.
-
The Fix: With a MOM-protected substrate, avoid acidic quenches if you intend to keep the protecting group. If deprotection is the goal, perform the acid addition slowly at 0°C in a closed hood to manage the exotherm and formaldehyde release.
Visualization: Safe Handling Lifecycle
The following diagram outlines the critical decision points where safety protocols diverge from standard chemical handling.
Figure 1: Operational workflow emphasizing the critical "Quench Decision" point where MOM-group hydrolysis risks must be managed.
Waste Disposal & Decontamination
Proper disposal is critical due to the environmental toxicity of boron compounds and the potential carcinogenicity of MOM byproducts.
-
Solid Waste:
-
Contaminated paper towels and gloves must be double-bagged and labeled as "Hazardous Solid Waste: Boronic Acid Derivative."
-
-
Liquid Waste (Segregation is Key):
-
Stream A (Non-Acidic): If the reaction remained basic/neutral, dispose in standard "Organic Solvents" halogenated/non-halogenated containers.
-
Stream B (Acidified): If the reaction was treated with acid (MOM cleavage), the waste stream potentially contains formaldehyde. Label as "Organic Waste + Trace Aldehydes." Do not mix with oxidizers (e.g., Nitric acid waste) as this can cause violent gas evolution.
-
-
Spill Cleanup:
-
Powder: Do not dry sweep (creates dust). Cover with wet paper towels (water/surfactant), then wipe up.
-
Decontamination: Wipe surfaces with a mild detergent followed by water. Avoid using bleach (hypochlorite) immediately, as it can react with amine impurities often found in coupling reactions.
-
Emergency Response
-
Eye Contact: Flush immediately for 15 minutes . Boronic acids are difficult to rinse; hold eyelids open forcibly.
-
Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol (ethanol/isopropanol) to rinse skin, as this increases the solubility of the compound and may drive it deeper into the dermis.
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention for potential sensitization.
References
-
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance: Occupational Exposure to Hazardous Chemicals in Laboratories.[6] OSHA 3404-11R.
-
[Link]
-
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Authoritative text on Boronic Acid stability and handling).
-
[Link]
-
-
Greene, T. W., & Wuts, P. G. M. (1999).[7] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Source for MOM group acid-lability and formaldehyde release mechanisms).
-
[Link]
-
-
Sigma-Aldrich. (2023).[8] Safety Data Sheet: Phenylboronic Acid.[5] (Used as SAR baseline for phenylboronic acid derivative hazards).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Methoxymethyl ether - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Phenylboronic acid - Safety Data Sheet [chemicalbook.com]
- 5. sds.chemdox.com [sds.chemdox.com]
- 6. sc.edu [sc.edu]
- 7. MOM Ethers [organic-chemistry.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
